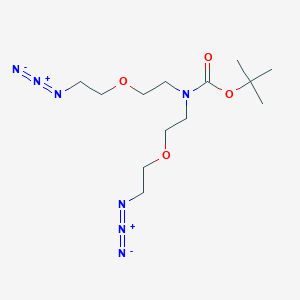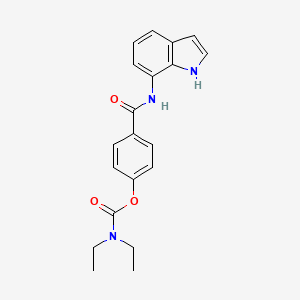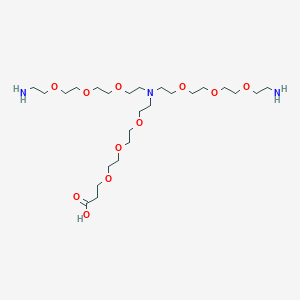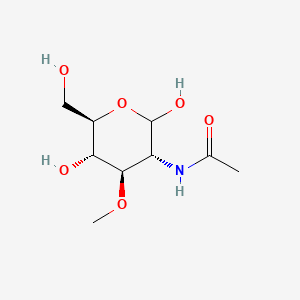
N-Boc-N-bis(PEG1-azide)
Overview
Description
“N-Boc-N-bis(PEG1-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions . The molecular weight is 343.4 g/mol and the molecular formula is C13H25N7O4 .
Synthesis Analysis
The synthesis of “N-Boc-N-bis(PEG1-azide)” involves the use of azide groups that enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions . It’s also used as a reagent in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of “N-Boc-N-bis(PEG1-azide)” consists of a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The molecular weight is 343.4 g/mol and the molecular formula is C13H25N7O4 .Chemical Reactions Analysis
“N-Boc-N-bis(PEG1-azide)” is a click chemistry reagent . The azide groups undergo Click Chemistry with alkyne such as DBCO, BCN or propargyl reagent . Boc can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG1-azide)” has a molecular weight of 343.4 g/mol . The functional group is Boc-protected amine/Azide . The compound should be stored at -20°C .Scientific Research Applications
PEGylation via Click Chemistry
“N-Boc-N-bis(PEG1-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .
Drug Delivery Systems
“N-Boc-N-bis(PEG1-azide)” is used in the development of drug delivery systems . The PEGylation process can increase molecular size and masking antigenic sites, which can lead to improved drug delivery .
Bio-conjugation
“N-Boc-N-bis(PEG1-azide)” is a non-cleavable linker for bio-conjugation . Bio-conjugation is the chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Stability under Various Conditions
The azide functionality of “N-Boc-N-bis(PEG1-azide)” is highly selective and stable under most conditions . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .
Click Chemistry Reagent
“N-Boc-N-bis(PEG1-azide)” is a click chemistry reagent . The azide groups undergo Click Chemistry with alkyne such as DBCO, BCN or propargyl reagent . Boc can be deprotected under acidic conditions .
Synthesis of Complex Molecules
“N-Boc-N-bis(PEG1-azide)” can be used in the synthesis of complex molecules . The azide and a terminal acetylene can undergo a Cu (I) catalyzed reaction, also known as the Huisgen cycloaddition, to form a 1,2,3-triazole .
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG1-azide) is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
N-Boc-N-bis(PEG1-azide) is a click chemistry reagent. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .
Biochemical Pathways
The azide groups of N-Boc-N-bis(PEG1-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Pharmacokinetics
As a protac linker, it plays a crucial role in the adme (absorption, distribution, metabolism, and excretion) properties of the final protac molecule .
Result of Action
The primary result of the action of N-Boc-N-bis(PEG1-azide) is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering the protein levels within the cell .
Action Environment
The action of N-Boc-N-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the Boc protected amine can be deprotected under acidic conditions . Additionally, the storage condition for N-Boc-N-bis(PEG1-azide) is typically at -20°C , indicating that temperature can influence its stability.
Future Directions
properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPOSUHEHQKFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-bis(PEG1-azide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















